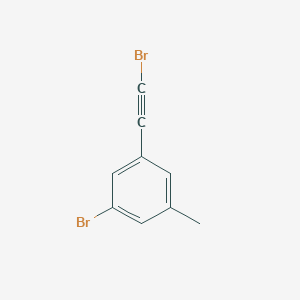

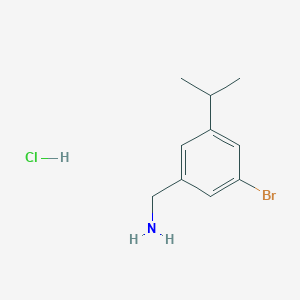

![molecular formula C34H40Cl2S4 B1384744 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole CAS No. 2237223-05-9](/img/structure/B1384744.png)

4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole

Übersicht

Beschreibung

“4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole” is an organic compound that is conventionally employed in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency . It constitutes a critical component within the active layer of the cell .

Synthesis Analysis

The compound was synthesized by Stille polymerization . The synthesis process involved dissolving compound 2 (0.27 g, 0.31 mmol) in THF (20 mL) at – 78 ℃ and adding n-BuLi (0.37 mL, 2.5 M in hexane, 0.93 mmol) dropwise under a nitrogen atmosphere. The mixture was kept for 4 hours at − 78 ℃ .Molecular Structure Analysis

The compound has a donor–π–acceptor (D–π–A) backbone structure, where 4,8-bis (4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDT-T-SiCl), thienothiophene (TT) and benzo [ d ] [1,2,3]triazole (BTA) are used as the D, π and A units, respectively .Chemical Reactions Analysis

The compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers with different numbers of sulfonyl groups .Physical And Chemical Properties Analysis

The compound has deeper HOMO energy levels observed at − 5.58 eV due to the presence of halogen atoms .Wissenschaftliche Forschungsanwendungen

Organic Solar Cells

This compound has been used in the design and synthesis of a new polymer for the fabrication of non-fullerene organic solar cells . The polymer, named PFBDB–TCl–(EH), was synthesized by Stille polymerization . When blended with IT-4F and Y7, it exhibited an efficiency of 5.03% and 9.10% respectively . However, when used in a ternary device with SiCl–BDT and Y7, it achieved a remarkable efficiency of 15.10% .

Low Voltage Loss Organic Photovoltaics

The compound has been used in the development of a wide bandgap (WBG) two-dimensional (2D) linear polymer PE6 with a donor–π–acceptor (D–π–A) backbone structure . This polymer achieved a power conversion efficiency (PCE) of 15.09% when blended with a narrow-bandgap acceptor Y6 . It also exhibited a high open-circuit voltage (VOC) of 1.032 V and 1.292 V when used with IT-M and BTA3 as acceptors respectively .

Sulfide Oxidation Tuning

This compound has been used in a sulfide oxidation tuning approach for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . This approach demonstrates that the A1–A2-type copolymer possesses unique properties .

Wirkmechanismus

Target of Action

The primary target of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is the sulfone group . This group acts as an electron-output site due to its strong electron-withdrawing ability .

Mode of Action

The compound interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .

Biochemical Pathways

The affected pathway is the photocatalytic hydrogen evolution process . The compound’s interaction with the sulfone group enhances the efficiency of this pathway, leading to downstream effects such as increased photocatalytic activities .

Pharmacokinetics

The ADME properties of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fIt is known that the compound is soluble in organic solvents such as benzene and dimethylformamide , which may impact its bioavailability.

Result of Action

The compound’s action results in high photocatalytic activities . Specifically, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also showed an apparent quantum yield exceeding 18% at a wavelength of 500 nm .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s photocatalytic activities are observed under visible-light illumination . Additionally, the compound is stored at 2-8°C , suggesting that temperature can influence its stability

Safety and Hazards

Zukünftige Richtungen

The compound has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers for highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination and an apparent quantum yield exceeding 18% at a wavelength of 500 nm . This study presents an alternative material design strategy to boost photocatalytic efficiency .

Eigenschaften

IUPAC Name |

4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40Cl2S4/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRJYMCNROUHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CC(CC)CCCC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40Cl2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

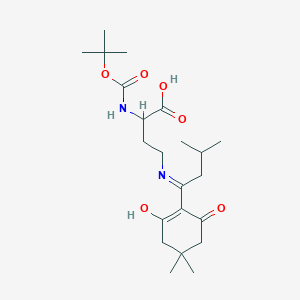

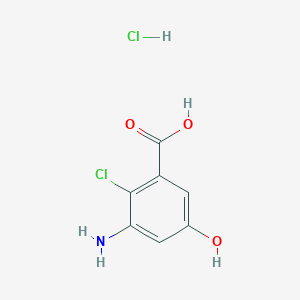

![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)

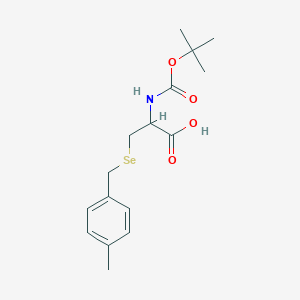

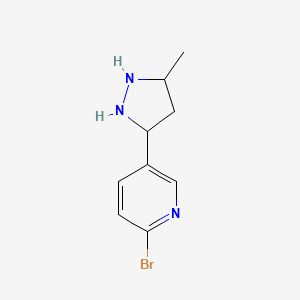

![Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate](/img/structure/B1384666.png)

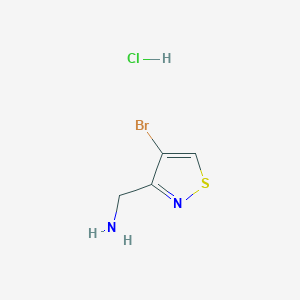

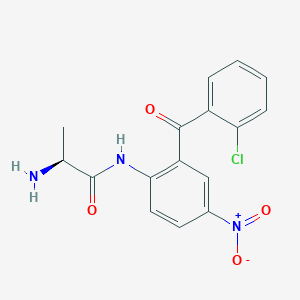

![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)

![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)